molecular formula C4H6F6N3P B2458392 N-aminopyridazinium hexafluorophosphate CAS No. 346412-97-3

N-aminopyridazinium hexafluorophosphate

Cat. No.: B2458392
CAS No.: 346412-97-3
M. Wt: 241.077
InChI Key: YLIHKLPWUYQMCV-UHFFFAOYSA-N
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Description

“N-aminopyridazinium hexafluorophosphate” is a chemical compound with the CAS Number: 346412-97-3 . It has a molecular weight of 241.08 and its IUPAC name is 1-aminopyridazin-1-ium hexafluorophosphate (V) . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 241.08 .

Safety and Hazards

The safety information for N-aminopyridazinium hexafluorophosphate indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Future Directions

N-aminopyridinium salts, including N-aminopyridazinium hexafluorophosphate, have potential for innovation in the field of organic synthesis . Their use in photocatalyzed and metal-catalyzed transformations showcases their reactivity in the context of a bifunctional platform .

Mechanism of Action

Target of Action

N-aminopyridazinium hexafluorophosphate, also known as 1-AMINOPYRIDAZINIUM HEXAFLUOROPHOSPHATE(1-), is a compound that primarily targets chemical reactions involving nitrogen radicals . These reactions are crucial in various biochemical processes, including the formation of carbon-nitrogen bonds .

Mode of Action

The compound acts as a precursor for nitrogen radicals . It undergoes a single electron reduction and N—N bond fragmentation to deliver nitrogen radicals . These radicals then participate in various reactions, including the formation of carbon-nitrogen bonds under visible light .

Biochemical Pathways

The nitrogen radicals generated by this compound can interact with different substrates, leading to various reactions. These include reactions with arenes, olefins, and alkanes . The resulting products can be involved in numerous biochemical pathways, contributing to the complexity of the molecular structures.

Result of Action

The primary result of the action of this compound is the formation of carbon-nitrogen bonds . This can lead to the synthesis of various complex molecules, contributing to the diversity and complexity of biochemical structures.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of visible light is crucial for the compound to induce carbon-nitrogen bond formation . Additionally, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

pyridazin-1-ium-1-amine;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIHKLPWUYQMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F6N3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335335
Record name 1-Aminopyridazin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346412-97-3
Record name 1-Aminopyridazin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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